N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide
Description
The compound N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide features a pyrido[1,2-a]pyrimidin-4-one core substituted with two methyl groups at positions 2 and 9 and a biphenyl-4-carboxamide moiety at position 2. This scaffold is structurally related to bioactive molecules targeting receptors or enzymes, such as TRPC4/5 channels and carbonic anhydrases .
Properties
IUPAC Name |
N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-15-7-6-14-26-21(15)24-16(2)20(23(26)28)25-22(27)19-12-10-18(11-13-19)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTFTBRHYYPTSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a pyrido[1,2-a]pyrimidine core with distinct substitutions that enhance its biological profile. The presence of the dimethyl and oxo groups along with the biphenyl moiety contributes to its diverse interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These reactions are designed to introduce the desired functional groups while maintaining the integrity of the pyrido[1,2-a]pyrimidine structure. The following table summarizes the key steps in the synthesis:
| Step | Reaction Type | Reagents Used | Conditions |
|---|---|---|---|
| 1 | Alkylation | Dimethylamine | Reflux |
| 2 | Oxidation | Oxidizing agent | Room Temp |
| 3 | Coupling | Biphenyl derivative | Heat |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related pyrido[1,2-a]pyrimidines can inhibit cellular growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
In vitro assays demonstrated that this compound could reduce proliferation rates in engineered tumor cells expressing specific receptors. The IC50 values observed in these studies were notably low, indicating potent activity against cancer cells .
The compound's mechanisms of action include:
- Inhibition of Key Enzymes : It has been shown to inhibit enzymes involved in nucleotide biosynthesis pathways, which are crucial for cancer cell proliferation.
- Receptor Binding : Interaction studies suggest that this compound binds selectively to certain receptors over others, enhancing its therapeutic index .
Case Studies
Several case studies highlight the efficacy and safety profile of this compound:
- Study on Tumor Cells : In a controlled study involving human tumor cell lines expressing folate receptors (FRs), the compound showed a significant increase in anti-proliferative activity compared to control groups. The study reported an IC50 value as low as 5 nM for certain analogs .
- Safety Profile Assessment : Toxicological evaluations have indicated that while the compound exhibits potent biological activity, it also maintains a favorable safety profile at therapeutic doses. This was assessed through various animal models where no severe adverse effects were noted at effective dosages .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound within its class, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide | Thiadiazole substituent | Antimicrobial |
| N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-y}-2-(phenoxy)acetamide | Phenoxy group | Anti-inflammatory |
| 7-[3-fluoro-5-methylphenyl]-[1,2,4]triazolo[4,3-a]pyridin | Triazole ring | Potential anti-cancer |
This table illustrates that while other compounds exhibit notable activities such as antimicrobial or anti-inflammatory properties, this compound is particularly distinguished by its targeted antitumor effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Modifications
Key Structural Features:
Analogous Compounds:
Structure-Activity Relationships (SAR)
- Pyrido[1,2-a]pyrimidinone Core: The 4-oxo group is critical for hydrogen bonding with biological targets, as seen in analgesic derivatives . Methyl groups at positions 2 and 9 (target compound) may enhance metabolic stability compared to unmethylated analogs .
- Biphenyl vs. In TRPC4/5 antagonists (), bulkier substituents (e.g., bicyclo[2.2.1]heptane) showed improved potency over cyclohexyl groups, suggesting steric and hydrophobic interactions are critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
